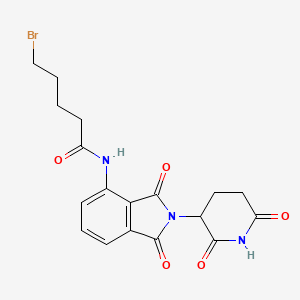

Pomalidomide-CO-C4-Br

Description

Structure

3D Structure

Properties

Molecular Formula |

C18H18BrN3O5 |

|---|---|

Molecular Weight |

436.3 g/mol |

IUPAC Name |

5-bromo-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]pentanamide |

InChI |

InChI=1S/C18H18BrN3O5/c19-9-2-1-6-13(23)20-11-5-3-4-10-15(11)18(27)22(17(10)26)12-7-8-14(24)21-16(12)25/h3-5,12H,1-2,6-9H2,(H,20,23)(H,21,24,25) |

InChI Key |

GGRGQWPRMDAFRO-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NC(=O)CCCCBr |

Origin of Product |

United States |

Chemical Synthesis and Functionalization Strategies for Pomalidomide Co C4 Br Conjugates

Synthetic Methodologies for Pomalidomide (B1683931) Derivatives Incorporating Linker Moieties

The covalent attachment of linker moieties to the pomalidomide core is essential for its incorporation into larger constructs like PROTACs. rsc.orgnih.gov Several synthetic routes have been explored for this purpose, with varying degrees of efficiency and selectivity.

Application of Nucleophilic Aromatic Substitution (SNAr) in Pomalidomide-Linker Formation

Nucleophilic aromatic substitution (SNAr) has emerged as a preferred method for the synthesis of N-substituted pomalidomide derivatives. rsc.orgnih.gov This approach typically involves the reaction of 4-fluorothalidomide with a suitable amine-containing linker. nih.govdigitellinc.com The electron-withdrawing phthalimide (B116566) group activates the aromatic ring, facilitating the displacement of the fluorine atom by the nucleophilic amine. This method is often favored over other strategies, such as the alkylation of pomalidomide's aromatic amine, which can suffer from low yields and poor chemoselectivity. rsc.orgnih.gov

Researchers have optimized SNAr conditions to improve yields and minimize byproducts. scholaris.cadigitellinc.com For instance, the choice of solvent and base can significantly impact the reaction outcome. Studies have shown that using secondary amines as nucleophiles often leads to higher yields compared to primary amines. nih.govrsc.org This observation has been leveraged to develop more efficient syntheses of pomalidomide-based molecules. nih.gov

Table 1: Comparison of Synthetic Routes for Pomalidomide Derivatives

| Synthetic Route | Description | Advantages | Disadvantages | References |

|---|---|---|---|---|

| Nucleophilic Aromatic Substitution (SNAr) | Reaction of 4-fluorothalidomide with an amine-containing linker. | High selectivity, good yields, operationally simple. | Requires the synthesis of 4-fluorothalidomide. | rsc.orgnih.govrsc.org |

| Alkylation of Pomalidomide | Direct alkylation of the aromatic amine of pomalidomide. | Utilizes pomalidomide directly. | Low nucleophilicity, poor chemoselectivity, often low yielding. | rsc.orgnih.govnih.gov |

| Acylation of Pomalidomide | Acylation of the aromatic amine of pomalidomide. | Readily provides derivatives. | Adds polar surface area and a hydrogen bond acceptor, which may be undesirable. | rsc.orgnih.gov |

Design and Chemical Diversity of Linker Chemistries in Pomalidomide-CO-C4-Br Analogues

The linker component of a pomalidomide conjugate plays a crucial role in its biological activity, influencing factors such as solubility, cell permeability, and the ability to form a productive ternary complex between the target protein and the E3 ligase. acs.orgnih.gov

Variations in Alkyl-Chain Linker Architectures and Terminal Functional Group Diversification (e.g., Bromide, Alkyne, Carboxylic Acid)

The "CO-C4-Br" designation in this compound signifies a linker attached to the pomalidomide core that consists of a carbonyl group, a four-carbon alkyl chain, and a terminal bromide. This bromoalkyl group serves as a versatile functional handle for further conjugation reactions.

The chemical diversity of linkers extends beyond simple alkyl chains. Researchers have incorporated various functionalities to create a wide range of pomalidomide building blocks. These include:

Alkyl chains of varying lengths: The length of the alkyl chain can significantly impact the efficacy of a PROTAC. acs.org

Terminal functional groups: Besides bromide, other terminal groups like alkynes and carboxylic acids are commonly introduced. nih.gov Alkynes are useful for "click chemistry" reactions, while carboxylic acids can be activated for amide bond formation.

Incorporation of polyethylene (B3416737) glycol (PEG) units: PEG linkers can improve the solubility and pharmacokinetic properties of the resulting conjugates. acs.org

Rigid linkers: The use of rigid structures like piperidine (B6355638) or piperazine (B1678402) rings can restrict the conformational flexibility of the linker, which can be advantageous in certain applications. nih.gov

Convergent Strategies for Integrating this compound into Heterobifunctional PROTAC Structures

The synthesis of heterobifunctional PROTACs often employs a convergent strategy, where the pomalidomide-linker fragment and the ligand for the protein of interest (POI) are synthesized separately and then coupled in a final step. researchgate.net This approach allows for modularity and flexibility in generating a library of PROTACs with different linkers and POI ligands. nih.gov

This compound is a key intermediate in this strategy. The terminal bromide can be readily displaced by a nucleophile, such as an amine or a thiol, present on the POI ligand or a modified linker. Alternatively, the bromide can be converted to other functional groups, such as an azide, for subsequent cycloaddition reactions. d-nb.info One-pot synthetic methods have also been developed to streamline the synthesis of pomalidomide-based PROTACs, offering a more time- and cost-effective approach. nih.govrsc.org

Analytical Approaches for the Structural Elucidation and Purity Assessment of this compound and its Conjugates

The structural characterization and purity assessment of this compound and its conjugates are crucial to ensure their quality and for the reliable interpretation of biological data. A combination of analytical techniques is typically employed for this purpose.

High-Performance Liquid Chromatography (HPLC) is a fundamental tool for assessing the purity of these compounds and for their quantification. nih.govnih.gov HPLC methods, often coupled with UV or fluorescence detection, can separate the desired product from starting materials, reagents, and byproducts. nih.govnih.gov For more detailed structural information, Mass Spectrometry (MS) is used to determine the molecular weight of the compound, confirming its identity. researchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for the unambiguous structural elucidation of this compound and its derivatives. purdue.edu Both 1H and 13C NMR provide detailed information about the chemical environment of the atoms within the molecule, allowing for the confirmation of the pomalidomide core structure, the linker, and the point of attachment.

Table 2: Analytical Techniques for Characterization

| Technique | Purpose | Information Obtained | References |

|---|---|---|---|

| High-Performance Liquid Chromatography (HPLC) | Purity assessment and quantification. | Retention time, peak purity, concentration. | nih.govnih.gov |

| Mass Spectrometry (MS) | Molecular weight determination and identification. | Mass-to-charge ratio (m/z) of the molecular ion. | researchgate.net |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation. | Chemical shifts, coupling constants, providing a detailed map of the molecular structure. | purdue.edu |

Molecular Mechanisms of Pomalidomide Co C4 Br Mediated Protein Degradation

Mechanistic Basis of Cereblon (CRBN) Recruitment by Pomalidomide-Based Ligands

The recruitment of the CRBN E3 ligase is the initial and critical step in the mechanism of action of pomalidomide-based PROTACs. This process is orchestrated by the specific interaction of the pomalidomide (B1683931) moiety with CRBN, inducing conformational changes that facilitate the subsequent steps of protein degradation.

Direct Interaction of the Pomalidomide Moiety with the CRBN Thalidomide (B1683933) Binding Domain (TBD)

The pomalidomide molecule, an analog of thalidomide, directly engages with the thalidomide-binding domain (TBD) of CRBN. nih.govnih.gov This interaction is highly specific and is a prerequisite for the subsequent degradation cascade. The glutarimide (B196013) ring of pomalidomide is crucial for this binding, inserting into a hydrophobic pocket within the TBD. nih.gov This pocket is characterized by a trio of tryptophan residues (Trp380, Trp386, and Trp400 in human CRBN) that form a key part of the binding interface. nih.gov

The affinity of pomalidomide for CRBN is significantly higher than that of its predecessor, thalidomide, and comparable to lenalidomide (B1683929). nih.govrsc.org This enhanced binding affinity contributes to the potent activity of pomalidomide-based PROTACs. The 4-amino group on the phthalimide (B116566) ring of pomalidomide also plays a role in the interaction, potentially forming hydrogen bonds that stabilize the complex. nih.gov

Table 1: Binding Affinities of Immunomodulatory Drugs (IMiDs) to the CRBN-DDB1 Complex

| Compound | Dissociation Constant (Kd) | IC50 |

| Thalidomide | ~250 nM nih.gov | 30 µM researchgate.net |

| Lenalidomide | ~178 nM nih.gov | 3 µM researchgate.net |

| Pomalidomide | ~157 nM nih.gov | 3 µM researchgate.net |

This table presents the binding affinities of thalidomide and its analogs, lenalidomide and pomalidomide, to the Cereblon (CRBN)-DDB1 complex. The dissociation constant (Kd) and the half-maximal inhibitory concentration (IC50) are key parameters that quantify the strength of this interaction. The lower the value, the higher the affinity.

Conformational Changes within CRBN upon Pomalidomide Binding

The binding of pomalidomide to the TBD of CRBN is not a simple lock-and-key interaction; it induces significant conformational changes within the CRBN protein. Upon ligand binding, a flexible "sensor loop" in the TBD becomes ordered, adopting a β-hairpin structure that closes over the binding pocket. This conformational shift stabilizes the interaction and creates a new, or neomorphic, surface on CRBN. This newly formed surface is critical for the recruitment of neosubstrates, which are proteins not normally targeted by CRBN in its native state. In the context of a PROTAC, this neomorphic surface facilitates the interaction with the protein of interest (POI) that is tethered to the pomalidomide moiety.

Dynamics of Ternary Complex Formation in Pomalidomide-CO-C4-Br PROTACs

The primary function of a PROTAC is to induce the formation of a ternary complex, consisting of the E3 ligase (CRBN), the PROTAC molecule (this compound-POI), and the POI. The stability and dynamics of this complex are paramount to the efficiency of protein degradation.

Assembly and Stabilization of the E3 Ligase-PROTAC-Protein of Interest (POI) Ternary Complex

The formation of the ternary complex is a dynamic process. The PROTAC molecule, with its two distinct heads, can first bind to either CRBN or the POI, forming a binary complex. This binary complex then recruits the other protein partner to form the transient ternary complex. The efficiency of this process is influenced by the concentrations of the three components and their respective binding affinities.

A key concept in ternary complex formation is cooperativity. Positive cooperativity occurs when the binding of one protein partner to the PROTAC enhances the affinity for the other partner. This can be due to favorable protein-protein interactions between the E3 ligase and the POI within the ternary complex. This cooperativity can significantly enhance the stability of the ternary complex, even if the initial binary interactions are relatively weak. nih.gov

Energetic Contributions to Ternary Complex Stability as Influenced by Linker Design

The linker connecting the pomalidomide moiety to the POI-binding ligand is not merely a passive spacer but plays a critical role in the stability of the ternary complex. The length, composition, and attachment point of the linker are all crucial determinants of PROTAC efficacy. explorationpub.com

Table 2: Representative Degradation Data for a Hypothetical Pomalidomide-C4-Linker PROTAC

| Parameter | Value | Description |

| DC50 | 10-100 nM | The concentration of the PROTAC required to degrade 50% of the target protein. |

| Dmax | >90% | The maximum percentage of target protein degradation achieved. |

This table provides representative values for the half-maximal degradation concentration (DC50) and the maximum degradation (Dmax) for a hypothetical PROTAC utilizing a pomalidomide ligand and a C4 linker. These values are illustrative and can vary significantly depending on the specific POI and cell type. Lower DC50 values and higher Dmax values indicate a more potent and efficacious degrader.

Ubiquitination and Subsequent Proteasomal Degradation Cascades Induced by Pomalidomide PROTACs

Once the stable ternary complex is formed, the catalytic function of the E3 ligase is brought to bear on the POI. The CRL4^CRBN^ complex, of which CRBN is a substrate receptor, facilitates the transfer of ubiquitin from an E2-conjugating enzyme to accessible lysine (B10760008) residues on the surface of the POI.

This process results in the formation of a polyubiquitin (B1169507) chain on the POI, which acts as a recognition signal for the 26S proteasome. The proteasome, a large protein complex responsible for cellular protein degradation, then binds to the polyubiquitinated POI and unfolds and degrades it into small peptides. The PROTAC molecule, having catalyzed this event, is then released and can participate in further cycles of degradation, a key feature contributing to the sub-stoichiometric efficacy of these molecules. The degradation of the POI ultimately leads to the desired pharmacological effect.

Catalytic Mechanism of Neosubstrate Ubiquitination by the CRL4CRBN Complex

The central mechanism of action for pomalidomide-based PROTACs involves hijacking the Cullin-RING E3 ubiquitin ligase 4 (CRL4) complex, for which Cereblon (CRBN) acts as a substrate receptor. researchgate.netox.ac.uknih.gov This complex, known as CRL4CRBN, consists of CRBN, Damaged DNA-Binding protein 1 (DDB1), Cullin 4 (CUL4), and Regulator of Cullins 1 (ROC1). researchgate.net

The process is initiated when the pomalidomide moiety of this compound binds to a hydrophobic pocket in CRBN. nih.gov This binding event alters the substrate specificity of the CRL4CRBN ligase, enabling it to recognize and bind to proteins it would not normally interact with, termed "neosubstrates". nih.govcofc.edu The PROTAC effectively acts as a molecular glue, inducing the formation of a stable ternary complex between the neosubstrate, the PROTAC, and the E3 ligase. nih.govyoutube.com

Once the ternary complex is formed, the CRL4CRBN ligase becomes catalytically active towards the recruited neosubstrate. It facilitates the transfer of ubiquitin, a small regulatory protein, from a ubiquitin-conjugating enzyme (E2) to specific lysine residues on the surface of the neosubstrate. rsc.orgtechnologynetworks.com This process is repeated to form a polyubiquitin chain, which acts as a molecular flag signaling the protein for destruction. rsc.orgtechnologynetworks.com A key feature of this mechanism is its catalytic nature; after the neosubstrate is ubiquitinated, the ternary complex disassembles, and the this compound molecule and the E3 ligase are released, free to engage and catalyze the degradation of another target protein molecule. nih.gov

Role of the 26S Proteasome in this compound PROTAC-Mediated Protein Turnover

The ubiquitin-proteasome system is the primary pathway for the degradation of over 80% of intracellular proteins in eukaryotic cells. rsc.org The polyubiquitinated neosubstrate, generated through the action of the PROTAC-recruited CRL4CRBN complex, is recognized by the 26S proteasome. nih.govbohrium.com

The 26S proteasome is a large, multi-catalytic protease complex responsible for protein quality control. researchgate.nettechnologynetworks.com It is composed of a 20S core particle, which contains the proteolytic active sites, and one or two 19S regulatory particles. technologynetworks.com The 19S particle recognizes the polyubiquitin chain on the neosubstrate, unfolds the tagged protein in an ATP-dependent process, and translocates it into the central chamber of the 20S core. technologynetworks.com Inside the 20S core, the neosubstrate is cleaved into small peptides, effectively eliminating it from the cell. technologynetworks.com This final step completes the degradation process initiated by the this compound PROTAC. nih.gov

Comprehensive Identification and Characterization of Neosubstrates Targeted by Pomalidomide-Derived PROTACs

The therapeutic effects of pomalidomide and its PROTAC derivatives are dictated by the specific neosubstrates they recruit to the CRL4CRBN complex for degradation. nih.govresearchgate.net

Ikaros (IKZF1) and Aiolos (IKZF3) as Prototype CRBN-Recruited Neosubstrates

The transcription factors Ikaros (encoded by the IKZF1 gene) and Aiolos (encoded by the IKZF3 gene) were among the first and are the most well-characterized neosubstrates of pomalidomide. rsc.orgox.ac.uk In certain hematological malignancies like multiple myeloma, Ikaros and Aiolos are overexpressed and act as critical survival factors for cancer cells. tandfonline.comnih.gov

Pomalidomide induces the degradation of Ikaros and Aiolos by enhancing their interaction with the CRL4CRBN E3 ligase complex. ox.ac.ukresearchgate.net This leads to their subsequent ubiquitination and proteasomal degradation. nih.govnih.gov The loss of these transcription factors triggers a cascade of downstream effects, including the downregulation of c-Myc and Interferon Regulatory Factor 4 (IRF4), which ultimately results in the inhibition of cancer cell proliferation and induction of apoptosis. nih.gov The degradation of Ikaros and Aiolos is considered a key mechanism for the anti-myeloma and immunomodulatory activities of pomalidomide-based compounds. tandfonline.comnih.govd-nb.info

| Neosubstrate | Gene | Function | Consequence of Degradation | References |

|---|---|---|---|---|

| Ikaros | IKZF1 | Zinc-finger transcription factor crucial for hematopoietic development and B-cell function. Acts as an anti-apoptotic factor in multiple myeloma. | Downregulation of c-Myc and IRF4, leading to cell cycle arrest and apoptosis in myeloma cells. T-cell co-stimulation. | ox.ac.uktandfonline.comnih.gov |

| Aiolos | IKZF3 | Zinc-finger transcription factor in the Ikaros family, essential for lymphocyte development. Overexpressed in multiple myeloma. | Downregulation of c-Myc and IRF4, inhibition of myeloma cell proliferation, and T-cell activation. | ox.ac.uktandfonline.comnih.gov |

Discovery of Emerging Neosubstrates and Analysis of Differential Substrate Specificity Mediated by Pomalidomide PROTACs

Research has revealed that the neosubstrate scope of CRBN-modulating agents is not limited to Ikaros and Aiolos. Depending on the specific chemical structure of the pomalidomide derivative or the PROTAC, the CRL4CRBN complex can be redirected to degrade other proteins. nih.govnih.gov This phenomenon is known as differential substrate specificity.

For instance, while pomalidomide primarily targets Ikaros and Aiolos, the related compound lenalidomide can efficiently induce the degradation of Casein Kinase 1α (CK1α), an effect not strongly observed with pomalidomide. nih.govd-nb.info Furthermore, other novel neosubstrates have been identified, such as GSPT1, which is targeted for degradation by the compound CC-885. oup.combates.edu

In the context of PROTACs like this compound, the chemical linker connecting the pomalidomide moiety to the target-binding warhead plays a critical role in determining substrate specificity. nih.gov Variations in linker length, composition, and attachment points can influence the geometry of the ternary complex, favoring the degradation of one target protein over another, even within the same protein family. nih.gov This principle allows for the fine-tuning of PROTACs to achieve highly selective degradation of a desired target while sparing other proteins, a key challenge and opportunity in the development of targeted protein degraders. nih.govbates.edu

| Neosubstrate | Targeted By | Significance | References |

|---|---|---|---|

| Casein Kinase 1α (CK1α) | Lenalidomide | Degradation is effective in myelodysplastic syndrome with 5q deletion. Shows that small changes to the CRBN-binding molecule alter specificity. | nih.govd-nb.info |

| GSPT1 | CC-885 | Identified as a neosubstrate for newer generation CRBN modulators, leading to potent anti-cancer effects. | oup.combates.edu |

| MEIS2 | Endogenous Substrate | Identified as an endogenous substrate of CRL4CRBN whose binding is blocked by IMiDs, suggesting a dual mechanism of action. | nih.gov |

| Histone Deacetylase 8 (HDAC8) | ZQ-23 (Pomalidomide-based PROTAC) | Demonstrates the use of pomalidomide in a PROTAC to degrade a non-traditional target, HDAC8, selectively. | nih.gov |

Preclinical Research and in Vitro Applications of Pomalidomide Co C4 Br in Targeted Protein Degradation

Development and Utilization of In Vitro Cellular Models for Evaluating Pomalidomide-CO-C4-Br PROTAC Activity

The preclinical assessment of this compound-based PROTACs relies heavily on the use of well-characterized in vitro cellular models. These models are instrumental in quantifying the efficacy and specificity of newly synthesized degraders.

Quantitative Assessment of Target Protein Degradation Parameters (Dmax, DC50)

A primary objective in the in vitro evaluation of PROTACs is to determine their potency and efficacy in degrading the target protein. This is typically quantified by two key parameters: the maximal degradation (Dmax) and the half-maximal degradation concentration (DC50). Dmax represents the maximum percentage of protein degradation achievable with a given PROTAC, while DC50 is the concentration of the PROTAC required to achieve 50% of the maximal degradation. These parameters are crucial for comparing the effectiveness of different PROTACs and for guiding further optimization. biorxiv.orgbiorxiv.org

For instance, a study developing BRD4-targeting PROTACs using a pomalidomide-based E3 ligase ligand reported a DC50 value below 1 nM in Burkitt's lymphoma (BL) cells, demonstrating high potency. nih.gov Another example is a PROTAC designed to degrade Anaplastic Lymphoma Kinase (ALK), which exhibited a DC50 of 0.080 μM in H3122 cells. acs.org In the context of EGFR degradation, a pomalidomide-based PROTAC achieved a DC50 of 32.9 nM in A549 cells with a Dmax of 96% after 72 hours of treatment. nih.govsemanticscholar.org Furthermore, a selective HDAC8 degrader incorporating pomalidomide (B1683931) showed a DC50 of 147 nM and a Dmax of 93%. nih.gov

Table 1: Quantitative Degradation Parameters of Pomalidomide-Based PROTACs for Various Protein Targets

| Target Protein | PROTAC | Cell Line | DC50 | Dmax | Reference |

|---|---|---|---|---|---|

| BRD4 | PROTAC 1 | Burkitt's lymphoma (BL) cells | < 1 nM | Not Reported | nih.gov |

| ALK | J26 | H3122 | 0.080 µM | Not Reported | acs.org |

| EGFR | Compound 16 | A549 | 32.9 nM | 96% | nih.govsemanticscholar.org |

| HDAC8 | ZQ-23 | Not Specified | 147 nM | 93% | nih.gov |

| SHP2 | SP4 | Hela | 4.3 nM (IC50) | Not Reported | researchgate.net |

| SHP2 | ZB-S-29 | MV4;11 | 6.02 nM | Not Reported | researchgate.netmdpi.com |

| GSPT1 | Compound 6 | MV4-11 | 2.1 nM | >90% | nih.gov |

| KRAS G12C | KP-14 | NCI-H358 | ~1.25 µM | Not Reported | nih.gov |

Measurement of Cellular Growth Inhibition and Induction of Programmed Cell Death

Beyond target degradation, it is essential to assess the functional consequences of PROTAC treatment on cancer cells. In vitro assays are employed to measure the impact on cellular proliferation and the induction of apoptosis (programmed cell death). A study on mTOR-targeting PROTACs, for example, demonstrated that these compounds inhibited the proliferation of MCF-7 breast cancer cells in a concentration-dependent manner. jst.go.jp Similarly, a pomalidomide-based PROTAC targeting SHP2, compound SP4, exhibited a 100-fold increase in cytostatic effect on Hela cells compared to the parent inhibitor. researchgate.net

The induction of apoptosis is a key mechanism through which many anti-cancer therapies exert their effects. Flow cytometry and other cellular assays are used to quantify the percentage of apoptotic cells following PROTAC treatment. For instance, a novel EGFR-targeting PROTAC was shown to induce apoptosis in cancer cells. nih.gov Likewise, a potent ALK degrader was found to impede cell cycle progression and trigger cellular apoptosis in H3122 cells. acs.org

This compound PROTAC-Mediated Degradation of Specific Proteins of Interest (POIs)

The versatility of the PROTAC platform allows for the targeting of a wide range of proteins implicated in cancer and other diseases. The this compound moiety has been successfully incorporated into PROTACs designed to degrade various oncogenic proteins, enzymes, and other disease-relevant biomolecules.

Degradation of Oncogenic Proteins (e.g., BRD4, CDK9, STAT3, BTK, ALK, SHP2)

Oncogenic proteins are a major focus for targeted protein degradation. The bromodomain and extra-terminal (BET) family of proteins, particularly BRD4, are attractive targets in oncology. Pomalidomide-based PROTACs have been shown to be highly effective at degrading BRD4, leading to the suppression of downstream oncogenes like c-MYC and inducing apoptosis in cancer cells. nih.govnih.gov One such PROTAC, ARV-825, which contains a pomalidomide moiety, demonstrated potent degradation of BRD4 in multiple myeloma cell lines. ashpublications.org

Targeting of Enzymes and Other Disease-Relevant Biomolecules (e.g., Soluble Epoxide Hydrolase (sEH), Hematopoietic Prostaglandin D2 Synthase (H-PGDS), GSPT1)

The scope of PROTAC technology extends beyond oncogenic kinases and transcription factors to include various enzymes and other proteins involved in disease pathogenesis. For example, a series of pomalidomide-based degraders were developed to target histone deacetylase 8 (HDAC8), a class I HDAC enzyme. One of these degraders, ZQ-23, exhibited significant and selective degradation of HDAC8. nih.gov

Furthermore, research has led to the discovery of potent and novel degraders of GSPT1, a translation termination factor, derived from a library of thalidomide (B1683933) analogues, which share a similar structural backbone with pomalidomide. nih.govuthsc.edu While specific this compound PROTACs for soluble epoxide hydrolase (sEH) and Hematopoietic Prostaglandin D2 Synthase (H-PGDS) have not been detailed in the reviewed literature, the successful degradation of other enzymes highlights the broad applicability of this technology.

Investigation of this compound PROTACs in Diverse Preclinical Cellular Models

The evaluation of this compound based PROTACs is conducted in a wide array of preclinical cellular models to assess their activity across different cancer types and genetic backgrounds. These models include established cancer cell lines and patient-derived cells. For example, the anti-proliferative effects of mTOR-targeting PROTACs were evaluated in the human breast cancer cell line MCF-7. jst.go.jp The degradation of ALK was studied in the non-small cell lung cancer cell line H3122 and the anaplastic large-cell lymphoma cell line SU-DHL-1. acs.org

Multiple myeloma cell lines, such as MM1.S and RPMI 8226, have been instrumental in characterizing the activity of BRD4-targeting PROTACs. ashpublications.orgresearchgate.net The efficacy of EGFR-targeting PROTACs has been demonstrated in various cancer cell lines, including MCF-7, HepG-2 (hepatocellular carcinoma), HCT-116 (colorectal carcinoma), and A549 (non-small cell lung cancer). nih.govsemanticscholar.orgnih.gov The degradation of SHP2 by pomalidomide-based PROTACs has been investigated in cervical cancer cells (Hela) and leukemia cell lines. mdpi.comnih.gov The use of such a diverse panel of cell lines is critical for understanding the spectrum of activity and potential clinical applications of these novel degraders.

Computational and Structural Biology Approaches in Pomalidomide Co C4 Br Protac Research

Application of Molecular Docking and Dynamics Simulations for Ternary Complex Prediction and Optimization

The cornerstone of PROTAC efficacy is the formation of a stable ternary complex, comprising the PROTAC, the target protein, and the E3 ligase. elifesciences.org Computational methods such as molecular docking and molecular dynamics (MD) simulations are indispensable tools for predicting and understanding the intricacies of these complexes. researchgate.net

Elucidating Ligand-Protein and Protein-Protein Interactions within Ternary Complexes

Molecular docking is employed to predict the binding mode of Pomalidomide-CO-C4-Br within the CRBN binding pocket and, in parallel, the warhead's interaction with the POI. Subsequently, protein-protein docking is used to model the assembly of the CRBN-PROTAC-POI ternary complex. nih.gov These models are crucial for identifying key intermolecular interactions, such as hydrogen bonds, hydrophobic contacts, and electrostatic interactions, that stabilize the complex. For instance, the glutarimide (B196013) moiety of pomalidomide (B1683931) is known to form critical hydrogen bonds with residues in the CRBN binding pocket. nih.gov The C4 linker in this compound plays a crucial role in bridging CRBN and the POI, and its length and flexibility are key determinants of ternary complex stability. explorationpub.com

Molecular dynamics simulations provide a more dynamic view of the ternary complex, allowing researchers to assess its stability and conformational flexibility over time. nih.gov These simulations can reveal how the linker adapts its conformation to facilitate favorable protein-protein interactions between the E3 ligase and the target protein, a phenomenon known as cooperativity. nih.gov

| Interaction Type | Pomalidomide Moiety | CRBN Residues | Significance |

| Hydrogen Bond | Glutarimide Carbonyl | TRP380, TRP386 | Anchors pomalidomide in the binding pocket. |

| Pi-Stacking | Phthalimide (B116566) Ring | TRP400 | Contributes to binding affinity. |

| Hydrophobic | Alkyl Linker | Varies with POI | Influences ternary complex conformation and stability. |

This table represents a hypothetical interaction profile for a this compound based PROTAC, illustrating the types of interactions that are typically analyzed.

Predicting the Stability and Conformational Dynamics of PROTAC-Induced Degradation Complexes

These simulations can also map the conformational landscape of the ternary complex, identifying dominant conformational states and the transitions between them. chemrxiv.org This information is vital for understanding how the PROTAC orients the POI relative to the E3 ligase to facilitate the transfer of ubiquitin to a lysine (B10760008) residue on the POI surface, a prerequisite for its degradation. elifesciences.org

Structure-Based Drug Design (SBDD) Methodologies for this compound PROTAC Optimization

Structure-based drug design (SBDD) leverages the three-dimensional structural information of the target protein and the ternary complex to guide the optimization of PROTAC molecules. nih.gov Once an initial crystal structure or a reliable homology model of the ternary complex is obtained, medicinal chemists can rationally modify the this compound PROTAC to enhance its potency and selectivity.

For example, if the initial linker length is not optimal for inducing favorable protein-protein interactions, SBDD can guide the synthesis of a new series of PROTACs with varying linker lengths. Similarly, if steric clashes are observed between the PROTAC and either protein, the linker composition or attachment points can be modified to alleviate these clashes. The bromine atom in this compound serves as a versatile chemical handle, allowing for the facile conjugation of different warheads targeting various POIs.

Quantitative Structure-Activity Relationship (QSAR) Analysis of Pomalidomide-Derived Degraders

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov In the context of this compound derived PROTACs, QSAR models can be developed to predict the degradation efficiency (e.g., DC50 or Dmax values) based on various molecular descriptors.

These descriptors can include physicochemical properties (e.g., molecular weight, logP, number of hydrogen bond donors/acceptors), topological indices, and 3D descriptors derived from the conformation of the PROTAC. By analyzing the QSAR model, researchers can identify the key structural features of the PROTAC, including the linker and the warhead, that are critical for potent protein degradation. This knowledge can then be used to prioritize the synthesis of new, potentially more effective, PROTACs.

| PROTAC Derivative | Linker Length (atoms) | logP | Predicted DC50 (nM) | Observed DC50 (nM) |

| Pomalidomide-CO-C3-Br | 3 | 3.5 | 150 | 180 |

| This compound | 4 | 3.8 | 50 | 65 |

| Pomalidomide-CO-C5-Br | 5 | 4.1 | 80 | 95 |

| Pomalidomide-CO-C6-Br | 6 | 4.4 | 200 | 250 |

This hypothetical QSAR data illustrates how linker length can influence the degradation potency of a series of pomalidomide-based PROTACs.

Crystallographic and Cryo-Electron Microscopy (Cryo-EM) Studies of CRBN-Pomalidomide-Neosubstrate Complexes

X-ray crystallography and cryo-electron microscopy (cryo-EM) are powerful experimental techniques that provide high-resolution structural insights into the interactions between CRBN, pomalidomide derivatives, and the neosubstrates they recruit. nih.govnanoimagingservices.com These techniques have been pivotal in elucidating the molecular basis of pomalidomide's "molecular glue" activity, where it induces a novel protein-protein interaction between CRBN and a neosubstrate. rsc.org

Crystal structures of CRBN in complex with pomalidomide and a neosubstrate, such as the transcription factor IKZF1, reveal the precise atomic details of the ternary complex. nih.gov These structures show how pomalidomide sits (B43327) in a hydrophobic pocket on the surface of CRBN, exposing a surface that, in conjunction with the CRBN surface, creates a new binding interface for the neosubstrate. nih.gov

Future Directions and Advanced Research Prospects for Pomalidomide Co C4 Br Conjugates

Rational Design and Development of Next-Generation Pomalidomide-CO-C4-Br Analogues with Tailored Pharmacological Profiles

The development of next-generation PROTACs derived from this compound is centered on the rational design of analogues with optimized pharmacological properties. A key challenge with pomalidomide-based PROTACs is the potential for off-target degradation of endogenous zinc-finger (ZF) proteins, which can be mediated by the phthalimide (B116566) ring of pomalidomide (B1683931). nih.govresearchgate.net Research has shown that modifications to the pomalidomide scaffold can mitigate these off-target effects.

Future design strategies for analogues of this compound will likely focus on modifications at the C5 position of the phthalimide ring. nih.govnih.gov Introducing specific substituents at this position has been demonstrated to disrupt the formation of the ternary complex between Cereblon (CRBN), the E3 ligase, and off-target ZF proteins, while preserving the interaction required for the degradation of the intended protein of interest (POI). nih.gov This approach can lead to PROTACs with enhanced potency and minimal off-target activity. nih.gov

Furthermore, the linker, in this case, the -CO-C4-Br moiety, plays a crucial role in the efficacy of the PROTAC. The length, composition, and attachment point of the linker are critical for the formation of a productive ternary complex between the POI, the PROTAC, and the E3 ligase. explorationpub.com The C4 alkyl chain in this compound provides a defined spatial separation between the pomalidomide and the eventual POI ligand. Future research will involve the synthesis of a library of analogues with varying linker lengths and compositions to systematically explore the structure-activity relationship (SAR) for different POIs. The terminal bromide of this compound is particularly amenable to facile diversification, allowing for the generation of a wide array of PROTACs for screening.

| Design Strategy | Rationale | Potential Outcome |

| C5-Position Modification | Minimize off-target degradation of zinc-finger proteins. nih.govnih.gov | Enhanced potency and improved safety profile. nih.gov |

| Linker Optimization | Modulate ternary complex formation and stability. explorationpub.com | Improved degradation efficiency and selectivity. |

| Exit Vector Exploration | Altering the attachment point on the pomalidomide scaffold. | Fine-tuning of PROTAC properties and overcoming resistance. |

Exploration of this compound in Novel Targeted Protein Degradation Platforms Beyond PROTACs

While PROTACs represent a major advancement in TPD, the field is expanding to include novel degradation platforms that operate through different mechanisms. The this compound conjugate, with its reactive handle, is well-suited for exploration in these emerging technologies.

One such area is the development of hydrophobic tagging (HyT) technology. HyT-based degraders are bifunctional molecules that link a POI ligand to a hydrophobic moiety. acs.org These molecules are thought to induce the degradation of the POI by mimicking a misfolded state, which leads to recognition and degradation by the cellular protein quality control machinery, potentially involving chaperone proteins like Hsp70 and the ubiquitin-proteasome system, but independent of a specific E3 ligase. acs.org This E3 ligase-independent mechanism could overcome resistance to traditional PROTACs that can arise from mutations or downregulation of the recruited E3 ligase. acs.org The this compound could be modified by replacing the pomalidomide with a suitable hydrophobic tag, or the entire conjugate could be appended to a larger system designed to test HyT principles.

Another emerging area is the development of molecular glues . Unlike the bivalent nature of PROTACs, molecular glues are smaller molecules that induce or stabilize the interaction between an E3 ligase and a neo-substrate. nih.gov While pomalidomide itself is a molecular glue for certain neo-substrates like IKZF1 and IKZF3, the this compound scaffold could be used to synthesize focused libraries of compounds to screen for novel molecular glue activity against new targets. nih.govoup.com

Furthermore, the development of phosphoPROTACs presents another avenue for innovation. nih.gov These are PROTACs that are activated upon phosphorylation, providing a layer of conditional control over protein degradation. nih.gov The this compound could be incorporated into larger, more complex structures that include a phosphorylation motif, thereby linking protein degradation to the activity of specific kinases.

Integration of this compound in High-Throughput Synthesis and Screening for Comprehensive PROTAC Library Generation

The modular nature of PROTACs, consisting of a POI ligand, a linker, and an E3 ligase ligand, is highly conducive to the generation of large chemical libraries for high-throughput screening (HTS). The this compound is an ideal building block for such efforts due to the reactivity of the terminal bromide, which allows for rapid and efficient conjugation to a diverse set of POI ligands.

Recent advances in synthetic chemistry have enabled the rapid synthesis of pomalidomide-based PROTAC libraries. rsc.orgnih.gov One-pot synthesis methods and microwave-assisted synthesis (MAS) can significantly accelerate the production of these complex molecules. nih.govrsc.org For example, the terminal bromide of this compound can be readily displaced by nucleophiles, such as amines or thiols, present on POI-targeting ligands. This facilitates a streamlined and automated synthesis workflow.

The generation of comprehensive PROTAC libraries from this compound and its analogues will enable large-scale screening campaigns to identify degraders for new and challenging targets. HTS platforms that can assess off-target degradation are also crucial. researchgate.net For instance, imaging-based high-throughput assays have been developed to screen for the degradation of a panel of ZF proteins, allowing for the early identification and deselection of PROTACs with undesirable off-target effects. nih.gov

| Synthesis/Screening Approach | Advantage | Relevance to this compound |

| One-Pot Synthesis | Reduces steps, time, and cost of PROTAC synthesis. nih.gov | Enables rapid library generation from the this compound building block. |

| Microwave-Assisted Synthesis (MAS) | Accelerates linker installation and boosts yield. rsc.org | Streamlines the development of degraders using this compound. |

| High-Throughput Off-Target Screening | Early identification of non-specific degradation. researchgate.netnih.gov | Crucial for selecting the most promising and safest PROTAC candidates. |

Addressing Remaining Challenges and Opportunities in this compound PROTAC Research and Development

Despite the significant promise of pomalidomide-based PROTACs, several challenges remain. A primary concern is the potential for acquired resistance. nih.gov This can occur through mutations in the E3 ligase that prevent PROTAC binding or through the downregulation of CRBN expression. acs.orgnih.gov The development of next-generation this compound analogues with improved binding affinity and the exploration of alternative degradation pathways, such as HyT, are key strategies to address this challenge. acs.org

Another challenge is the often-unfavorable physicochemical properties of PROTACs, which can lead to poor oral bioavailability. nih.gov The relatively large size and high molecular weight of these molecules can be a hurdle. Future research will focus on designing this compound derived PROTACs with improved drug-like properties, potentially by optimizing the linker and the POI ligand to reduce molecular weight and improve solubility. nih.gov

The off-target effects of pomalidomide-based PROTACs also require continued attention. nih.govresearchgate.net While rational design can minimize the degradation of known off-targets, comprehensive proteomic studies will be necessary to fully characterize the selectivity of new degraders.

The opportunities in this field are vast. The systematic exploration of the "undruggable" proteome represents a major frontier for TPD. By leveraging the versatility of the this compound building block and the power of high-throughput synthesis and screening, researchers can develop novel degraders for a wide range of disease-causing proteins that have been intractable to traditional small-molecule inhibitors.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.